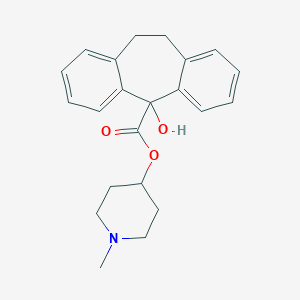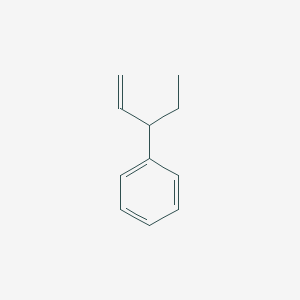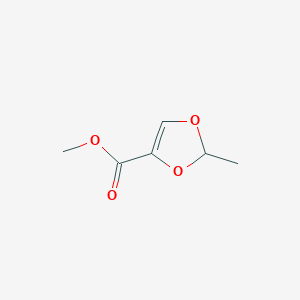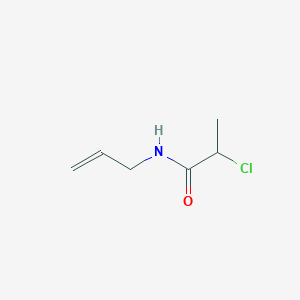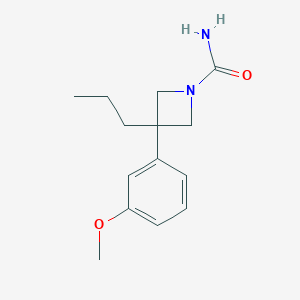
AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- is a synthetic compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines have been extensively studied due to their biological activities and potential therapeutic applications.
Mechanism Of Action
The mechanism of action of azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in cancer cell proliferation. In addition, it may act by modulating the levels of inflammatory mediators in the body.
Biochemical And Physiological Effects
Azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to possess anti-inflammatory and analgesic properties. Azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- has also been shown to inhibit the activity of acetylcholinesterase, which could be useful in the treatment of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- in lab experiments is its potential as a novel anticancer agent. In addition, its anti-inflammatory and analgesic properties make it a potentially useful compound for the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl-. One direction is to investigate its potential as a cholinesterase inhibitor for the treatment of Alzheimer's disease. Another direction is to investigate its potential as a novel anticancer agent, either alone or in combination with other anticancer drugs. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- is a synthetic compound with potential applications in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity, anti-inflammatory and analgesic properties, and has been investigated for its potential as a cholinesterase inhibitor. While there are limitations to using this compound in lab experiments, its potential therapeutic applications make it an interesting compound for further research.
Synthesis Methods
The synthesis of azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- is a multi-step process. The first step involves the reaction of 3-(m-methoxyphenyl)propanoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with azetidine in the presence of triethylamine to form the corresponding amide. Finally, the amide is treated with sodium hydroxide to obtain the desired product.
Scientific Research Applications
Azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- has potential applications in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In addition, it has been shown to possess anti-inflammatory and analgesic properties. Azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- has also been investigated for its potential as a cholinesterase inhibitor, which could be useful in the treatment of Alzheimer's disease.
properties
CAS RN |
19832-50-9 |
|---|---|
Product Name |
AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL- |
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-3-propylazetidine-1-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-3-7-14(9-16(10-14)13(15)17)11-5-4-6-12(8-11)18-2/h4-6,8H,3,7,9-10H2,1-2H3,(H2,15,17) |
InChI Key |
FNHLPBGAHMPTRT-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)C(=O)N)C2=CC(=CC=C2)OC |
Canonical SMILES |
CCCC1(CN(C1)C(=O)N)C2=CC(=CC=C2)OC |
Other CAS RN |
19832-50-9 |
synonyms |
3-(m-Methoxyphenyl)-3-propyl-1-carbamoylazetidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



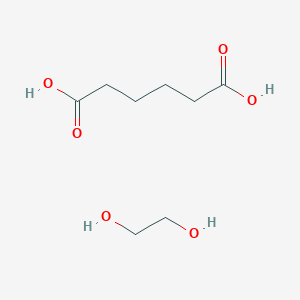
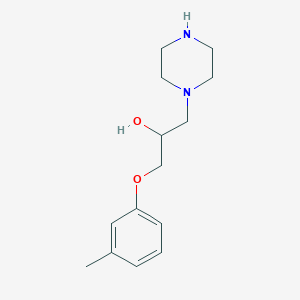
![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B12846.png)
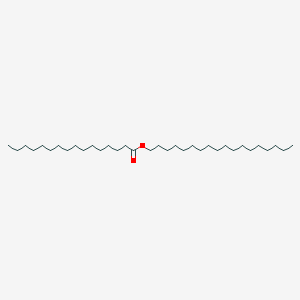
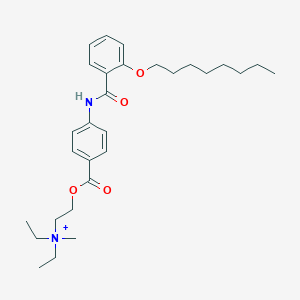
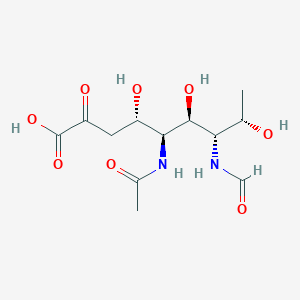
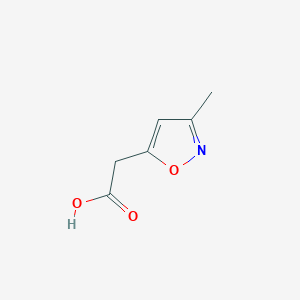
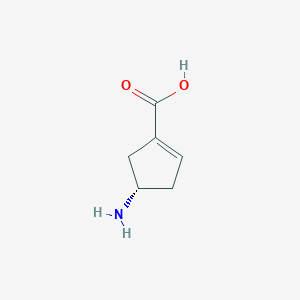
![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)
![2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide](/img/structure/B12855.png)
